An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine: Chemical Properties and Applications
An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine: Chemical Properties and Applications
(S)-1-(3-fluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its fluorinated phenyl ring and chiral center make it a valuable synthon for drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and its role in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-1-(3-fluorophenyl)ethanamine are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-1-(3-fluorophenyl)ethanamine | [1] |
| CAS Number | 444643-09-8 | [2] |
| Molecular Formula | C₈H₁₀FN | [2] |
| Molecular Weight | 139.17 g/mol | [3] |
| Appearance | Liquid | [2] |
| Boiling Point (racemic) | 182.6 ± 15.0 °C (Predicted) | |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in common organic solvents. | |
| InChI Key | ASNVMKIDRJZXQZ-LURJTMIESA-N | [1] |
Experimental Protocols
The synthesis and purification of enantiomerically pure (S)-1-(3-fluorophenyl)ethanamine can be achieved through various methods, primarily involving asymmetric synthesis or chiral resolution of the racemic mixture.
1. Asymmetric Synthesis via Transfer Hydrogenation
A common and efficient method for the asymmetric synthesis of chiral amines is the transfer hydrogenation of a corresponding imine. This process typically involves a chiral catalyst.
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Step 1: Imine Formation: The synthesis begins with the condensation of 3-fluoroacetophenone with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.
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Step 2: Diastereoselective Reduction: The resulting chiral N-sulfinylimine is then reduced diastereoselectively. A common method is asymmetric transfer hydrogenation using a ruthenium catalyst and a hydrogen donor like isopropanol.[5] This step establishes the desired stereocenter.
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Step 3: Deprotection: The final step involves the acidic cleavage of the sulfinyl group to yield the free chiral amine, (S)-1-(3-fluorophenyl)ethanamine.[5]
2. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other.
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Reaction Setup: The racemic 1-(3-fluorophenyl)ethanamine is dissolved in a suitable organic solvent, and a lipase, such as Candida antarctica lipase B (CAL-B), is added along with an acyl donor (e.g., ethyl acetate).[6]
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Enzymatic Acylation: The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-1-(3-fluorophenyl)ethanamine) unreacted.
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Separation: The reaction is stopped at approximately 50% conversion. The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-enantiomer, can then be separated by standard chromatographic techniques.[6]
3. Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical and preparative technique for the separation of enantiomers.
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Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[7]
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Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[8]
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Detection: Detection is commonly performed using a UV detector.
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Scale-up: Analytical methods can be scaled up to preparative chromatography for the isolation of larger quantities of the desired enantiomer.
Analytical Characterization
The identity and purity of (S)-1-(3-fluorophenyl)ethanamine are confirmed using standard analytical techniques.
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Chiral HPLC: This is the primary method to determine the enantiomeric purity (enantiomeric excess, ee%) of the sample.
Role in Medicinal Chemistry and Drug Discovery
(S)-1-(3-fluorophenyl)ethanamine is a key building block in the synthesis of numerous biologically active molecules.[9][10][11] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[12]
Application in the Synthesis of Aurora Kinase Inhibitors:
A notable application of (S)-1-(3-fluorophenyl)ethanamine is in the synthesis of potent and selective inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy. For instance, it can be a crucial component in the synthesis of complex heterocyclic compounds designed to fit into the ATP-binding pocket of these kinases. The chiral amine moiety often plays a critical role in establishing key interactions with the target protein, leading to high potency and selectivity.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Detection [iris-biotech.de]
